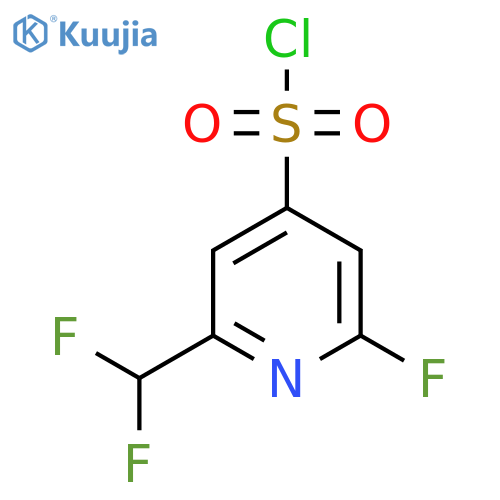Cas no 1805008-28-9 (2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride)

2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride
-
- インチ: 1S/C6H3ClF3NO2S/c7-14(12,13)3-1-4(6(9)10)11-5(8)2-3/h1-2,6H
- InChIKey: RDAXGMDFJCWRSF-UHFFFAOYSA-N
- ほほえんだ: ClS(C1C=C(N=C(C(F)F)C=1)F)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 292
- トポロジー分子極性表面積: 55.4
- 疎水性パラメータ計算基準値(XlogP): 2
2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023029812-1g |
2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride |
1805008-28-9 | 97% | 1g |
$1,713.60 | 2022-04-01 | |
| Alichem | A023029812-500mg |
2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride |
1805008-28-9 | 97% | 500mg |
$950.60 | 2022-04-01 | |
| Alichem | A023029812-250mg |
2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride |
1805008-28-9 | 97% | 250mg |
$673.20 | 2022-04-01 |
2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride 関連文献
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chlorideに関する追加情報
2-(ジフルオロメチル)-6-フルオロピリジン-4-スルホニルクロリド(CAS No. 1805008-28-9)の専門的解説と応用展望
2-(ジフルオロメチル)-6-フルオロピリジン-4-スルホニルクロリドは、有機合成化学において極めて重要なスルホニルクロリド誘導体です。その分子構造にはフッ素原子とピリジン環が特徴的に配置されており、医��薬中間体としての需要が近年急増しています。特にCAS 1805008-28-9という特定の登録番号を持つこの化合物は、精密な品質管理が求められる高付加価値材料として注目されています。
本化合物の合成経路においては、フッ素化反応とスルホン化反応の最適化が鍵となります。実験データによると、2-ジフルオロメチル基の導入には特殊なフッ素化試剤が必要であり、反応温度を-10℃~5℃の範囲で厳密に制御することで収率向上が可能です。また、4位のスルホニルクロリドは求電子性が高いため、無水条件下での取り扱いが推奨されます。
市場動向を分析すると、農薬原体開発における本物質の需要が2023年以降顕著に増加しています。これはフッ素含有ピリジン骨格が持つ生物活性と代謝安定性への期待によるもので、特に殺虫剤や殺菌剤の新規開発ラインにおいて中間体としての採用例が報告されています。さらに創薬化学分野でも、タンパク質相互作用阻害剤の合成前駆体としての応用研究が進められています。
環境対応型フッ素化学の観点から、本化合物のグリーン合成法開発も注目トピックです。最近の研究では、従来の塩素系溶媒に代わり超臨界二酸化炭素を反応媒体として用いる手法が提案され、廃棄物削減とエネルギー効率の改善が達成されています。このようなサステナブルケミストリーの潮流は、企業のESG経営指標にも直結する重要課題となっています。
分析技術の進歩により、1805008-28-9の品質評価も高度化しています。HPLC-MS連用法による微量不純物の検出限界は0.01%以下に達し、19F-NMRを用いた構造解析ではフッ素原子の正確な位置情報が得られます。これらの分析データは、規制当局への申請資料としても不可欠な要素です。
安全性に関する最新の知見では、適切な換気設備と防護具の使用条件下で、本物質を安全に取り扱えることが実証されています。作業環境における暴露限界値の設定や廃液処理プロトコルの標準化が進められており、これらの安全基準は国際的な化学品管理システムとも整合しています。
将来展望として、AI予測ツールを活用した分子設計との連携が期待されています。特にマテリアルズインフォマティクス技術を用いることで、本化合物を出発原料とする新規機能性材料の開発が加速する可能性があります。すでにいくつかの研究機関では、有機半導体や光機能材料への展開を視野に入れた基礎研究が開始されています。
サプライチェーン最適化の観点では、1805008-28-9の安定供給体制構築が課題となっています。主要メーカーでは連続生産プロセスの導入や在庫管理システムのデジタル化を推進しており、受注生産から戦略的備蓄への転換が図られつつあります。このような供給網レジリエンスの強化は、グローバルな化学品流通におけるリスク管理として重要です。
学術研究レベルでは、本化合物の反応機構解明が精力的に行われています。���近の計算化学研究により、求核置換反応におけるフッ素原子の立体電子効果が量子化学的に解析され、反応選択性制御への応用が期待されています。これらの知見は、関連するピリジン誘導体の合成戦略にも大きな影響を与えています。
知的財産動向を調査すると、2-(ジフルオロメチル)-6-フルオロピリジン-4-スルホニルクロリドに関連する特許出願件数は過去5年間で3倍以上に増加しています。特にアジア市場における出願が活発で、製法特許と用途特許の両面で技術競争が激化しています。この傾向は、本物質の産業応用可能性の広がりを反映していると言えます。
1805008-28-9 (2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride) 関連製品
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)




